6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the isoxazole ring followed by its attachment to the pyrimidine core. One common method includes the reaction of 3-methylisoxazole with a suitable thiol reagent to form the thioether linkage, which is then coupled with a pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-amino-5-methylisoxazole.
Pyrimidine Derivatives: Compounds with similar pyrimidine cores, such as 2-amino-4-methylpyrimidine.
Uniqueness
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is unique due to its combined isoxazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N4OS |
---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
6-methyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12N4OS/c1-6-4-9(11)13-10(12-6)16-5-8-3-7(2)14-15-8/h3-4H,5H2,1-2H3,(H2,11,12,13) |
InChI Key |
YHCSYGIEZCXFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=NO2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.